structural properties and characterization of 5-bromo-8-naphtholactam
structural properties and characterization of 5-bromo-8-naphtholactam
An In-depth Technical Guide to the Structural Properties and Characterization of 5-Bromo-8-naphtholactam
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the structural properties and analytical characterization of 5-bromo-8-naphtholactam, also known as 6-bromo-benz[cd]indol-2(1H)-one[1]. As a peri-substituted naphthalene derivative, this molecule possesses a unique and sterically strained architecture that influences its chemical reactivity and photophysical properties. This document is intended for researchers, medicinal chemists, and materials scientists, offering field-proven insights into its structural elucidation and detailing robust protocols for its characterization using modern analytical techniques. We will explore its core molecular framework and provide validated methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Introduction: The Significance of the Naphtholactam Core
The 1,8-disubstituted naphthalene scaffold is a privileged structure in chemistry. The close proximity of substituents at the C1 and C8 positions (the 'peri' positions) often leads to significant steric strain and unique electronic interactions. 5-bromo-8-naphtholactam is a rigid, planar heterocyclic system derived from 8-amino-1-naphthoic acid[2]. The presence of a bromine atom, a versatile synthetic handle, and a lactam moiety makes it a valuable building block for the synthesis of more complex molecules, including fluorescent dyes, sensors, and potential pharmaceutical agents. Understanding its precise three-dimensional structure and spectroscopic fingerprint is paramount for its effective utilization in drug design and materials science.
Molecular Structure and Core Properties
The fundamental structure of 5-bromo-8-naphtholactam consists of a tricyclic system where a lactam ring is fused to the naphthalene core across the peri-positions. The bromine atom is substituted at the C5 position of the naphthalene ring.
Caption: Workflow for the comprehensive characterization of 5-bromo-8-naphtholactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 5-bromo-8-naphtholactam, ¹H and ¹³C NMR will reveal the chemical environment of each proton and carbon atom.
Expertise & Causality: The choice of a high-field spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns of the aromatic protons. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not just confirmatory; they are essential for unambiguously assigning which proton is attached to which carbon, a self-validating system that cross-references proton and carbon data.
Expected ¹H NMR Spectral Features:
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Aromatic Region (δ 7.0-8.5 ppm): Five distinct signals are expected, corresponding to the five protons on the naphthalene core. The substitution pattern will lead to a series of doublets and triplets (or doublets of doublets). For instance, protons adjacent to the bromine atom or the lactam ring will experience different electronic effects, shifting their signals accordingly.
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Lactam N-H (δ > 9.0 ppm): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be solvent-dependent.
Expected ¹³C NMR Spectral Features:
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Aromatic Region (δ 110-140 ppm): Signals for the 10 carbons of the naphthalene system will be observed. The carbon attached to the bromine (C-Br) will be significantly shielded compared to the others.
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Carbonyl Carbon (δ > 160 ppm): A distinct signal for the lactam carbonyl carbon will appear downfield.
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.
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¹H NMR Acquisition:
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Tune and shim the spectrometer for the specific sample.
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Acquire a standard ¹H spectrum with 16-32 scans.
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Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
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Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
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2D NMR (Optional but Recommended):
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Acquire COSY and HSQC spectra to establish H-H correlations and C-H one-bond correlations, respectively.
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Data Analysis: Integrate the ¹H NMR signals to confirm the proton count. Analyze chemical shifts and coupling constants (J-values) to deduce the substitution pattern and confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula, serving as a primary tool for identity confirmation.
Expertise & Causality: High-resolution mass spectrometry (HRMS), typically using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument, is specified over nominal mass instruments. This choice is deliberate; HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula (C₁₁H₆BrNO) by distinguishing it from other potential formulas with the same nominal mass. The most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water or methanol.
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Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
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Data Acquisition:
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Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive mode is likely to yield the protonated molecule [M+H]⁺.
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Ensure the mass range is set appropriately to observe the molecular ion cluster around m/z 248 and 250.
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Data Analysis:
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Identify the monoisotopic mass for the [M+H]⁺ ion (expected around m/z 247.97).
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Confirm the presence of the A+2 peak ([M+2+H]⁺) with nearly equal intensity, confirming the presence of one bromine atom.
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Use the instrument's software to calculate the elemental formula from the accurate mass and compare it to the theoretical formula.
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Single-Crystal X-ray Crystallography
While NMR and MS confirm connectivity and formula, X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions in the solid state. [3] Expertise & Causality: The entire process is a self-validating system. The diffraction data must be consistent with a chemically sensible model. The final refined structure provides R-factors (e.g., R1), which are statistical measures of the agreement between the calculated model and the experimental X-ray data. A low R1 value (< 0.05) indicates a high-quality, trustworthy structure. [4]Data for related strained 1,8-disubstituted naphthalene compounds show how intramolecular interactions can be precisely measured. [4][5]
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Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection:
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Mount a suitable crystal on a goniometer head.
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Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
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Use a diffractometer with a modern detector (e.g., CCD or CMOS) to collect diffraction data over a wide range of angles.
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Structure Solution and Refinement:
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Process the raw diffraction data to obtain a set of reflection intensities.
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Solve the structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial electron density map and atomic model.
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Refine the model against the experimental data using full-matrix least-squares methods (e.g., SHELXL). This process involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
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Data Analysis and Validation:
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Analyze the final structure for key parameters (bond lengths, angles, torsion angles).
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Validate the structure using software tools like PLATON/checkCIF to ensure there are no significant errors.
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Deposit the final structural information in a public database like the Cambridge Structural Database (CSD).
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Expected Crystallographic Data Summary
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | e.g., 13.6, 4.1, 15.8 | Unit cell dimensions. |
| β (°) | e.g., 109.9 | Unit cell angle for monoclinic system. |
| Volume (ų) | e.g., 845.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 [I>2σ(I)] | < 0.05 | A measure of the quality of the structural model. |
| (Note: Example values are illustrative, based on a related structure, 8-Bromonaphthalen-1-amine)[4] |
Conclusion
The structural characterization of 5-bromo-8-naphtholactam is a critical step for its application in advanced chemical synthesis. This guide has outlined a logical and robust workflow, grounded in established analytical principles. By combining high-resolution mass spectrometry for formula determination, multi-dimensional NMR spectroscopy for atomic connectivity, and single-crystal X-ray crystallography for definitive 3D structure, researchers can proceed with full confidence in the identity and purity of this versatile chemical building block. The protocols described herein represent a validated system for ensuring the scientific integrity of data related to this and similar peri-substituted naphthalene systems.
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